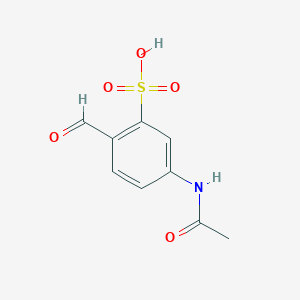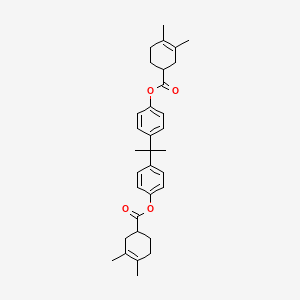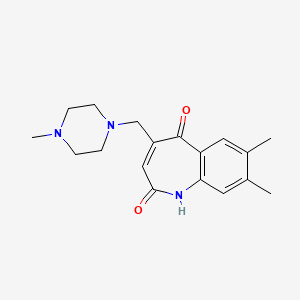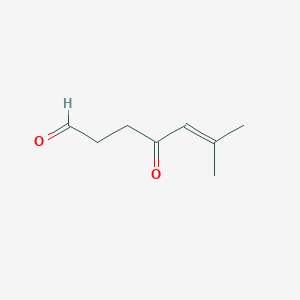
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone is an organic compound that features a complex structure with multiple functional groups, including an amino group, a nitro group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a reduction step to introduce the amino group. The chloro-phenyl moiety can be introduced through a Friedel-Crafts acylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, cost-effective reagents, and robust purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields (4-Amino-3-amino-phenyl)-(3-chloro-phenyl)-methanone, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3-nitro-phenyl)-(3-bromo-phenyl)-methanone
- (4-Amino-3-nitro-phenyl)-(3-fluoro-phenyl)-methanone
- (4-Amino-3-nitro-phenyl)-(3-methyl-phenyl)-methanone
Uniqueness
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
CAS No. |
66938-61-2 |
|---|---|
Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
(4-amino-3-nitrophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(7-9)16(18)19/h1-7H,15H2 |
InChI Key |
SSLVPZCAZKCYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


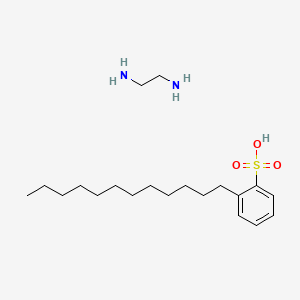
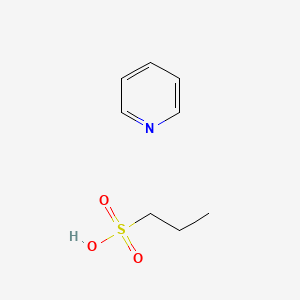

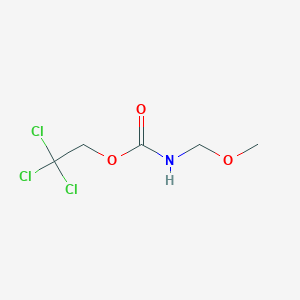
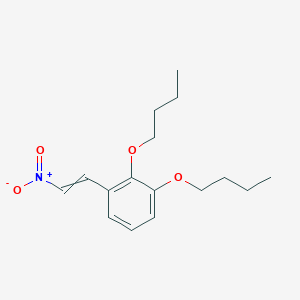
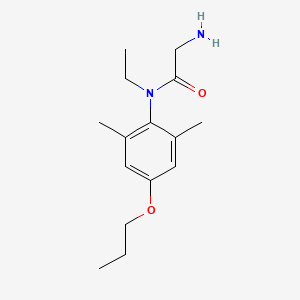


![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
